N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Description
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a benzamide derivative featuring a benzoxazole heterocycle linked to a triethoxy-substituted aromatic ring via an amide bond. This compound has been investigated for therapeutic applications, particularly in antiviral contexts, as evidenced by its inclusion in a patent for Hepatitis B virus (HBV) treatment derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-4-30-22-15-18(16-23(31-5-2)24(22)32-6-3)25(29)27-19-11-9-10-17(14-19)26-28-20-12-7-8-13-21(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAXUGEZCHOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
The benzoxazole ring is typically synthesized via cyclocondensation between 2-aminophenol and a carbonyl source. For this compound, 2-amino-3-nitrophenol reacts with benzaldehyde in the presence of acidic catalysts (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 3-(1,3-benzoxazol-2-yl)aniline.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Polyphosphoric acid |
| Temperature | 130°C |
| Time | 7 hours |
| Yield (cyclization) | 68–72% |
| Reduction Catalyst | 10% Pd/C |
| Reduction Yield | 85–90% |
Alternative Route: Ullmann Coupling
A palladium-catalyzed Ullmann coupling between 2-chlorobenzoxazole and 3-aminophenylboronic acid has been reported in dimethylacetamide (DMAc) at 100°C for 12 hours. This method avoids nitro-group reduction but requires stringent anhydrous conditions.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Functionalization of Gallic Acid Derivatives
3,4,5-Triethoxybenzoic acid is prepared by sequential ethylation of gallic acid using ethyl bromide and potassium carbonate in acetone. The carboxylic acid is then converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux for 3 hours.
Optimization Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethylation | EtBr, K₂CO₃, acetone, 60°C | 89% |
| Acyl Chloride Formation | SOCl₂, reflux, 3h | 95% |
Direct Chlorination of Methyl Esters
An alternative pathway involves methyl esterification of 3,4,5-triethoxybenzoic acid followed by treatment with oxalyl chloride and a catalytic amount of DMF. This method achieves near-quantitative conversion but requires careful handling of moisture-sensitive reagents.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The classic Schotten-Baumann method involves reacting 3-(1,3-benzoxazol-2-yl)aniline with 3,4,5-triethoxybenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. The reaction proceeds at 0–5°C for 2 hours, yielding the crude amide.
Performance Metrics:
-
Reaction Temperature: 0–5°C
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Base: NaOH (2 equiv)
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Yield: 70–75%
-
Purity (HPLC): 92–94%
Coupling Reagent-Mediated Synthesis
Modern protocols favor coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency. A typical procedure involves:
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Dissolving 3,4,5-triethoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF.
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Adding DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) and stirring for 10 minutes.
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Introducing 3-(1,3-benzoxazol-2-yl)aniline (1.1 equiv) and reacting at room temperature for 12 hours.
Comparative Data:
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 88% |
| EDCl/HOBt | DCM | 25 | 24 | 82% |
| DCC | THF | 40 | 18 | 75% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using HATU and DIPEA in acetonitrile under microwave conditions (100°C, 300 W) achieves 90% yield in 30 minutes.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Typical HPLC Conditions:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 7H, aromatic), 4.12 (q, 6H, OCH₂CH₃), 1.43 (t, 9H, OCH₂CH₃).
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HRMS (ESI): m/z calculated for C₂₆H₂₆N₂O₅ [M+H]⁺: 447.1918; found: 447.1921.
Challenges and Optimization Strategies
Solubility Issues
The triethoxy groups impart significant hydrophobicity, necessitating polar aprotic solvents (DMF, DMAc) for homogeneous reactions. Sonication or elevated temperatures (50–60°C) improve dissolution during coupling.
Byproduct Formation
Over-alkylation during triethoxybenzoyl chloride synthesis is mitigated by controlled addition of ethyl bromide and excess K₂CO₃. In amide coupling, residual acyl chloride is quenched with aqueous NaHCO₃.
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using EDCl-mediated coupling in toluene, achieving 80% yield with >99% purity after crystallization from ethanol/water. Continuous flow systems are being explored to enhance throughput and safety .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid derivatives, while reduction may yield benzoxazole-2-amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been investigated for its potential anticancer properties. Studies indicate that compounds containing benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
1.2 Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.
Material Science Applications
2.1 Photoluminescent Properties
The incorporation of this compound into polymer matrices has demonstrated enhanced photoluminescent properties. This characteristic makes it a candidate for use in organic light-emitting diodes (OLEDs).
The compound's ability to emit light upon excitation can be harnessed for display technologies and lighting applications.
Environmental Applications
3.1 Toxicity Assessment
Studies have indicated that this compound is toxic to aquatic life with long-lasting effects. This highlights the importance of assessing the environmental impact of chemical compounds in research and development.
These findings necessitate careful consideration during the application of this compound in industrial processes to mitigate environmental risks.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Heterocycle Modifications
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
- Structural Difference : Replaces benzoxazole with benzothiazole (sulfur atom instead of oxygen).
- Benzothiazoles are known for enhanced metabolic stability compared to benzoxazoles .
- Activity: Not explicitly stated in evidence, but benzothiazole derivatives are often explored in anticancer and antimicrobial research.
N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide (SANT-2)
- Structural Difference : Substitutes benzoxazole with benzimidazole (NH group instead of oxygen) and adds a chlorine atom at the 4-position.
- Impact: Benzimidazole’s NH group enables hydrogen bonding, while the chlorine enhances lipophilicity and steric bulk. SANT-2 is a known Smoothened receptor antagonist in Hedgehog signaling, suggesting divergent biological targets compared to the benzoxazole analog .
3,4,5-Trimethoxy-N-(1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Structural Difference : Replaces benzoxazole with a thiophene-oxadiazole hybrid and introduces a cyclohexyl group.
- Impact: The oxadiazole ring improves metabolic resistance, and the thiophene enhances π-π interactions.
Substituent Variations
N-(2,5-Dimethoxyphenyl)-3,4,5-triethoxybenzamide
- Structural Difference : Lacks a heterocycle; instead, a dimethoxyphenyl group is attached.
- Impact : Reduced planarity and electronic complexity may limit interactions with hydrophobic binding pockets. Methoxy groups dominate solubility but may reduce target specificity compared to heterocyclic analogs .
N-[4-[[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-3,4,5-triethoxybenzamide
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a synthetic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molar Mass | 397.45 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,3-benzoxazole derivatives revealed that these compounds can inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence and biofilm formation . The inhibition of QS can lead to reduced elastase production and swarming motility in these pathogens.
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in human colorectal carcinoma (HCT116) cell lines. The mechanism involves the inhibition of key pathways associated with cell proliferation and survival .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell proliferation.
- Quorum Sensing Inhibition : By disrupting QS pathways in bacteria, it reduces their virulence factors.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by affecting DNA synthesis and protein expression.
Case Studies
- Antimicrobial Efficacy : A series of tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In experiments involving HCT116 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment .
Comparative Analysis
To better understand the efficacy of this compound relative to other compounds within its class, a comparison with similar benzoxazole derivatives is essential:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| N-[3-(1,3-benzoxazol-2-yl)phenyl] | Moderate | High | Effective against HCT116 |
| 5-Chloro-1,3-benzoxazol-2(3H)-one | High | Moderate | Strong QS inhibition |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | Low | High | Effective against various cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
